3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a Src family kinase inhibitor, making it a candidate for therapeutic applications against various cancers, including glioblastoma multiforme.
The compound's IUPAC name is 3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one. It is classified under the category of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties. The molecular formula of this compound is , and it has a molecular weight of approximately 178.20 g/mol.
The synthesis of 3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one can be achieved through various methodologies. One notable approach involves the cyclization of appropriate precursors such as 2-chloro-3-nitropyridine derivatives with substituted primary amines followed by reduction and subsequent heteroannulation. This method has been reported to be efficient and environmentally friendly, utilizing water and isopropanol as solvents .
Another method includes the use of a one-pot tandem cyclization process involving a-bromoketones and 2-aminopyridines under mild conditions. This method allows for high selectivity and yields while minimizing the need for transition metals .
The molecular structure of 3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one features an imidazole ring fused with a pyridine system. The compound's structure can be represented by its SMILES notation: CCn1c(nc2cnccc12)c3nonc3N
, which conveys the arrangement of atoms within the molecule.
Key structural data include:
InChI=1S/C9H10N4O/c1-6-8(10)12(7(6)11)9(13)14-5-4-3-2/h4-5H,2H2,1H3,(H2,11,15)
3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one participates in several chemical reactions typical of imidazole derivatives. These reactions include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of nitrogen atoms in the heterocyclic ring.
For instance, reactions involving this compound as an intermediate can lead to the formation of various derivatives that exhibit enhanced biological activity. The compound has shown potential in inhibiting Src family kinases, which are critical in cancer signaling pathways .
The mechanism of action for 3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one as a Src family kinase inhibitor involves its binding to the ATP-binding site of these kinases. This binding prevents the phosphorylation of target proteins involved in cell proliferation and survival pathways in cancer cells.
Molecular dynamics simulations have indicated that this compound can effectively interact with key residues within the kinase domain, leading to significant inhibition of kinase activity . The resultant decrease in Src activity correlates with reduced tumor cell proliferation.
The physical properties of 3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one include:
Chemical properties include its stability under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to strong acids or bases.
Due to its biological activity as a Src family kinase inhibitor, 3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one has potential applications in cancer research. It serves as a lead compound for developing new therapeutic agents targeting Src kinases involved in tumorigenesis. Furthermore, ongoing studies are exploring its efficacy in treating glioblastoma multiforme and other malignancies where Src kinases play a pivotal role .
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5